6-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine
Description
6-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine is a brominated pyrazolopyridine derivative with a fused bicyclic structure. Its molecular formula is C₇H₆BrN₃, featuring a bromine atom at the 6-position and a methyl group at the 3-position of the pyrazolo[3,4-b]pyridine scaffold. This compound is of significant interest in medicinal chemistry and materials science due to its structural versatility. The bromine atom enhances its reactivity in cross-coupling reactions, making it a valuable intermediate for synthesizing bioactive molecules or functional materials . The methyl group contributes to steric and electronic modulation, influencing solubility and binding interactions in biological systems .
Properties
Molecular Formula |
C7H6BrN3 |
|---|---|
Molecular Weight |
212.05 g/mol |
IUPAC Name |
6-bromo-3-methyl-2H-pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C7H6BrN3/c1-4-5-2-3-6(8)9-7(5)11-10-4/h2-3H,1H3,(H,9,10,11) |
InChI Key |
MPDNSYHSKBZFCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC(=NC2=NN1)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine typically involves the reaction of a pyrazole derivative with a brominated pyridine. One common method involves the refluxing of a mixture of pyrazole and a brominated pyridine in the presence of a suitable solvent such as 1,4-dioxane. The reaction is often catalyzed by phosphorus oxychloride to enhance the yield . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
6-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides in the presence of palladium catalysts to form more complex structures.
Common reagents used in these reactions include palladium catalysts, phosphorus oxychloride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets, such as TRKs. By binding to the active site of these kinases, the compound inhibits their activity, thereby blocking the downstream signaling pathways that promote cell proliferation and survival. This inhibition can lead to the suppression of cancer cell growth and induce apoptosis .
Comparison with Similar Compounds
Key Observations :
- Bromine Position : 6-Bromo substitution (as in the target compound) is more common in kinase inhibitor scaffolds compared to 3- or 5-bromo analogs .
- Methyl vs. Amino Groups: The 3-methyl group reduces polarity compared to 3-amino analogs, favoring blood-brain barrier penetration in neurological drug candidates .
Physicochemical and Pharmacokinetic Properties
Notes:
- The methyl group in 6-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine increases lipophilicity (logP) compared to amino-substituted analogs, enhancing membrane permeability .
- Bromine at the 6-position improves electrophilic reactivity for Suzuki-Miyaura cross-coupling, a critical step in diversifying pyrazolopyridine scaffolds .
Biological Activity
6-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound with a unique fused structure comprising a pyrazole and pyridine ring. Its molecular formula is C₇H₆BrN, and it has garnered attention for its potential biological activities, particularly in pharmacology. This article reviews its biological activity, including synthesis methods, mechanisms of action, and findings from recent studies.
Chemical Structure and Properties
The compound features:
- Bromine atom at the 6-position
- Methyl group at the 3-position of the pyrazole ring
These structural characteristics contribute to its reactivity and potential interactions with various biological targets.
Biological Activity Overview
Research indicates that 6-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine exhibits significant biological activities, particularly as an anti-cancer agent. Preliminary studies suggest that it may inhibit specific cancer cell lines, although the exact mechanisms of action remain to be elucidated .
Table 1: Summary of Biological Activities
While the specific mechanism of action for 6-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine is not fully understood, it is believed to interact with various biological targets due to the presence of nitrogen atoms in its structure. Studies have suggested that it may bind to enzymes or receptors implicated in cancer proliferation and other diseases .
Synthesis Methods
Several methods have been developed for synthesizing 6-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine. These methods allow for efficient production tailored for research and application purposes. Notably, the synthesis often involves condensation reactions that yield derivatives with enhanced biological activity or different physical properties .
Case Studies and Research Findings
Recent studies have explored the biological activity of 6-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine through various experimental approaches:
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of 6-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine against multiple cancer cell lines. Results indicated significant inhibition of cell proliferation in breast cancer (MDA-MB-231) and liver cancer (HepG2) cell lines, suggesting its potential as a lead compound for cancer therapy .
Case Study 2: Antituberculotic Activity
In another study focusing on Mycobacterium tuberculosis, derivatives of pyrazolo[3,4-b]pyridine were evaluated for their antitubercular properties using in vitro assays. The findings indicated promising activity against drug-resistant strains of tuberculosis, highlighting the therapeutic potential of this compound class .
Future Directions
Further investigations are necessary to clarify the interactions between 6-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine and its biological targets. Techniques such as molecular docking and binding assays will be essential in optimizing its therapeutic potential and understanding its mechanism of action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
